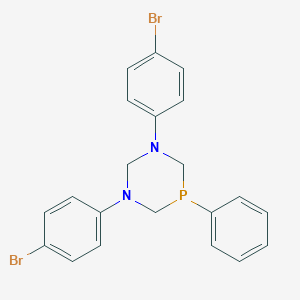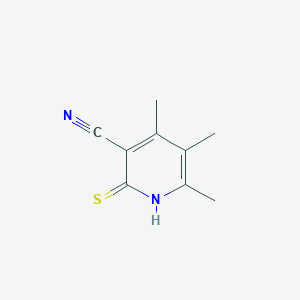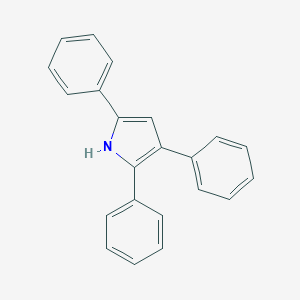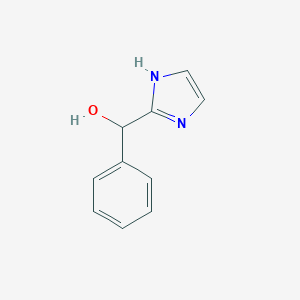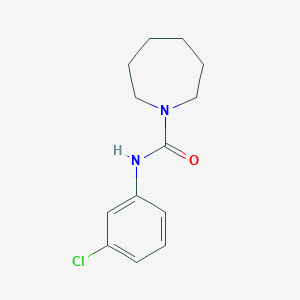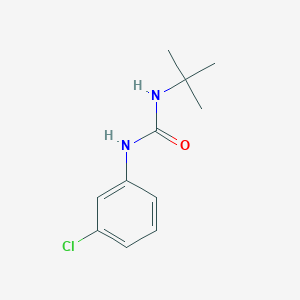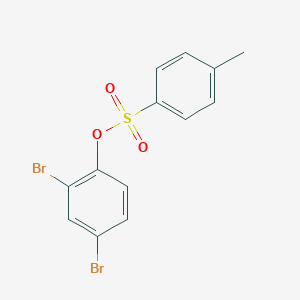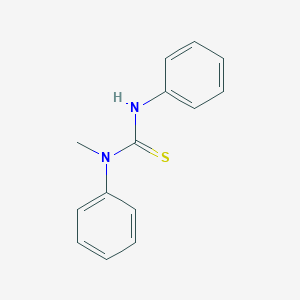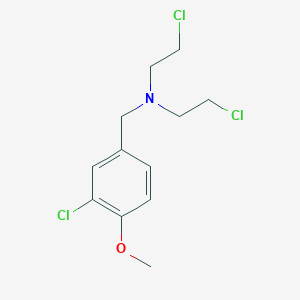
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- is a chemical compound that is also known as mechlorethamine. It is a nitrogen mustard alkylating agent that has been used in the treatment of cancer. The compound was first synthesized in the early 1940s and has since been used in a variety of research applications.
Wirkmechanismus
Mechlorethamine works by binding to DNA and causing damage to the DNA structure. This damage can lead to cell death and the inhibition of cell division. The compound is particularly effective against rapidly dividing cells, such as cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of mechlorethamine include DNA damage, inhibition of cell division, and cytotoxicity. The compound has also been shown to cause oxidative stress and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of mechlorethamine is its ability to selectively target cancer cells. This makes it an effective tool for cancer research. However, the compound is also highly toxic and can cause damage to healthy cells. This limits its use in lab experiments and clinical applications.
Zukünftige Richtungen
There are several future directions for research involving mechlorethamine. One area of interest is the development of new analogs that are less toxic and more selective in their targeting of cancer cells. Another area of research is the investigation of mechlorethamine's potential as a treatment for other diseases, such as autoimmune disorders and viral infections.
In conclusion, mechlorethamine is a nitrogen mustard alkylating agent that has been used in cancer research for many years. The compound works by damaging DNA and inhibiting cell division, making it effective against rapidly dividing cells such as cancer cells. While mechlorethamine has limitations due to its toxicity, there are many future directions for research involving this compound.
Synthesemethoden
The synthesis of mechlorethamine involves the reaction of 3-chloroaniline with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium methoxide to yield mechlorethamine.
Wissenschaftliche Forschungsanwendungen
Mechlorethamine has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells and has been used in the treatment of lymphomas and other types of cancer.
Eigenschaften
CAS-Nummer |
64236-10-8 |
|---|---|
Produktname |
Benzenemethanamine, 3-chloro-N,N-bis(2-chloroethyl)-4-methoxy- |
Molekularformel |
C12H16Cl3NO |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(3-chloro-4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H16Cl3NO/c1-17-12-3-2-10(8-11(12)15)9-16(6-4-13)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI-Schlüssel |
SPYNVFXBZMBOMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN(CCCl)CCCl)Cl |
Andere CAS-Nummern |
64236-10-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
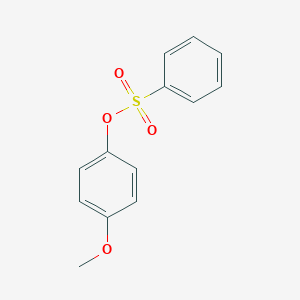

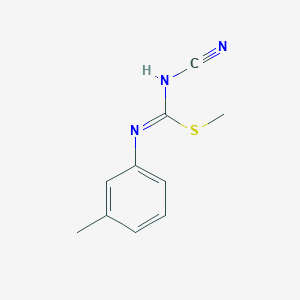
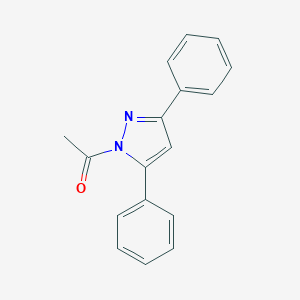
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
